(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine

Lipophilicity LogP Solubility

This compound is a symmetrically N-sec-butyl-substituted β-diketimine (NacNac ligand precursor) with the formula C₁₃H₂₆N₂. It serves as a volatile, lipophilic ligand framework for synthesizing homogeneous catalysts and metal-containing thin-film precursors.

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
CAS No. 917952-30-8
Cat. No. B12604853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine
CAS917952-30-8
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCCC(C)NC(=CC(=NC(C)CC)C)C
InChIInChI=1S/C13H26N2/c1-7-10(3)14-12(5)9-13(6)15-11(4)8-2/h9-11,14H,7-8H2,1-6H3
InChIKeyQUZHNRWRKHXJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine (CAS 917952-30-8): A Volatile N-Alkyl β-Diketimine for Organometallic Synthesis


This compound is a symmetrically N-sec-butyl-substituted β-diketimine (NacNac ligand precursor) with the formula C₁₃H₂₆N₂ . It serves as a volatile, lipophilic ligand framework for synthesizing homogeneous catalysts and metal-containing thin-film precursors. Its calculated LogP of 3.93 and low total polar surface area (TPSA) of 24.39 Ų confer a high degree of solubility in non-polar solvents and significant volatility relative to N-aryl diketimine analogs, making it particularly suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes as described in US Pat. 8,017,184 [1].

Why Generic N-Alkyl or N-Aryl Diketimines Cannot Substitute for (4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine


Subtle variations in N-substituents of β-diketiminate ligands cause large shifts in catalyst performance, selectivity, and decomposition pathways [1]. Replacing the sec-butyl group with less sterically demanding N-methyl or more rigid N-phenyl analogs alters the coordination sphere geometry, Lewis acidity, and thermal stability of the resulting metal complex [2]. Unlike N-aryl groups which can participate in unwanted π-interactions and reduce volatility, the purely aliphatic sec-butyl groups provide a balance of steric protection without excessive bulk, enabling higher vapor pressure essential for vapor-phase deposition techniques. Direct interchange therefore risks catalytic deactivation, altered polymer tacticity, or failed thin-film growth.

Quantitative Differentiation Evidence: (4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine vs. N,N′-Dimethyl-β-Diketimine


Enhanced Lipophilicity (LogP) for Non-Polar Solubility and Membrane Permeability

Computed LogP for the N,N′-di-sec-butyl-β-diketimine is 3.93, positioning it in optimal drug-like/lipophilic ligand space . In contrast, the minimal N,N′-dimethyl analog (C₇H₁₄N₂) has a predicted LogP of approximately 1.5 , reflecting a 2.4 log unit difference in lipophilicity.

Lipophilicity LogP Solubility

Proven Synthetic Access via Dimethyl Sulfate Route with Good Yields

The sec-butyl-substituted ligand is accessible via the general dimethyl sulfate-mediated conversion of enaminoketones reported by Bradley et al., which provides N,N′-dialkyl-β-diketimines in 65–85% isolated yield across a range of alkyl substituents [1].

Synthetic methodology β-Diketimine yield Scalability

Documented Utility in Group 2 ALD Precursors for High-k Dielectrics

U.S. Patent 8,017,184 explicitly exemplifies metal complexes of a β-diketiminate ligand bearing four sec-butyl groups (R₁ = R₅ = sec-butyl, R₂ = R₄ = methyl) as precursors for strontium-containing thin films [1]. The sec-butyl ligand framework imparts sufficient volatility for ALD without the need for fluorinated substituents, which can generate corrosive HF byproducts.

Atomic Layer Deposition Strontium precursor Volatility

Comparable Polar Surface Area (TPSA = 24.39 Ų) to Minimal Diketimine Scaffolds

The target compound exhibits a TPSA of 24.39 Ų , which is nearly identical to that of N,N′-dimethyl-β-diketimine (TPSA ~24.39 Ų) .

TPSA Membrane permeability Drug-like properties

Procurement-Driven Application Scenarios for (4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine


Synthesis of Volatile Group 2 Metal Precursors for ALD of High-k Dielectrics

As documented in US 8,017,184 [1], this sec-butyl-substituted β-diketimine is the neutral pro-ligand of choice for preparing strontium and barium complexes that require high vapor pressure and thermal stability for atomic layer deposition of SrO or BaO thin films. Its non-fluorinated nature avoids fluorine contamination in gate dielectrics and DRAM capacitors.

Ligand Framework for Zinc and Magnesium Catalysts in Lactide Ring-Opening Polymerization

The enhanced lipophilicity (LogP 3.93) and increased steric bulk of the sec-butyl groups, compared to N-methyl or N-ethyl analogs, provide a tunable coordination environment that can alter polymerization rates and stereoselectivity in the production of polylactide (PLA) [2]. This ligand can be converted to its anionic NacNac form to generate active Zn or Mg alkoxide catalysts, as demonstrated in Dalton Trans. 2014, 43, 6339–6352.

Design of Lipophilic Metal-Based Pharmaceutical Candidates

With a LogP near 4 and a low TPSA of 24.39 Ų , the corresponding metal complexes are predicted to exhibit favorable membrane permeability. This makes the ligand a candidate scaffold for medicinal inorganic chemistry programs targeting intracellular enzymes or organelles, where increased lipophilicity can enhance cellular uptake.

Quote Request

Request a Quote for (4E)-N-(Butan-2-yl)-4-[(butan-2-yl)imino]pent-2-en-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.